1-(Adamantane-1-sulfinyl)azepane

11β-HSD1 Inhibitor Metabolic Syndrome

Researchers requiring moderate 11β-HSD1 inhibition (28 µM IC50) for feedback or synergy studies need a clean comparator. This sulfinyl-azepane hybrid offers validated >100 nM selectivity against MAO-B, reducing off-target noise. - **Quantitative edge**: 28 µM (11β-HSD1) / >100 nM (MAO-B selectivity). - **Structural comparator**: Sulfinyl linker vs. sulfonamide/ether analogs. - **Developability**: cLogP 3.8; practical for medium-throughput screening. Ideal for lead optimization campaigns assessing linker effects on potency and ADME.

Molecular Formula C16H27NOS
Molecular Weight 281.46
CAS No. 314768-46-2
Cat. No. B2765697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantane-1-sulfinyl)azepane
CAS314768-46-2
Molecular FormulaC16H27NOS
Molecular Weight281.46
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H27NOS/c18-19(17-5-3-1-2-4-6-17)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,1-12H2
InChIKeyTYQKDUAHRRBOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Adamantane-1-sulfinyl)azepane: Chemical Identity and Class Profile


1-(Adamantane-1-sulfinyl)azepane (CAS 314768-46-2) is a synthetic small molecule characterized by an adamantane cage linked via a sulfinyl (-S(=O)-) bridge to a saturated azepane (hexamethyleneimine) ring . The compound belongs to the broader class of adamantane-sulfur-azepane hybrids, a structural family investigated for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], among other therapeutic targets [2]. Its molecular formula is C16H27NOS, with a molecular weight of approximately 281.5 g/mol .

1 11β-HSD1 partial-inhibition study tool with moderate target engagement
2 Sulfinyl linker SAR probe distinct from sulfonamide and ether series
3 Clean MAO-B off-target profile at relevant assay concentrations

1-(Adamantane-1-sulfinyl)azepane: Evidence Requirements for In-Class Substitution


Adamantane-based inhibitors of 11β-HSD1 exhibit substantial variation in potency, selectivity, and metabolic stability based on linker chemistry (e.g., sulfinyl vs. sulfonyl vs. amide) and ring size (e.g., azepane vs. piperidine) [1]. Substituting 1-(Adamantane-1-sulfinyl)azepane with a generic adamantane sulfonamide or azepane derivative without direct comparative data risks compromising target engagement, off-target profiles, and translational relevance [2]. The following quantitative evidence defines where this specific sulfinyl-azepane hybrid demonstrates differentiation relative to closest analogs.

Linker Sulfinyl linker controls potency and selectivity; sulfonamide or ether analogs may shift target engagement and off-target profiles.
Ring size Azepane vs. piperidine impacts enzyme binding conformation; direct replacement may alter isoform interaction patterns.
Metabolism Metabolic stability is linker-dependent; amide and ether analogs show different microsomal liability that may not transfer.

1-(Adamantane-1-sulfinyl)azepane: Comparative Evidence vs. Key Analogs


11β-HSD1 Inhibitory Potency vs. Sulfonamide and Ether Analogs

1-(Adamantane-1-sulfinyl)azepane exhibits a unique 11β-HSD1 inhibition profile. In recombinant human enzyme assays, the compound achieves an IC50 of approximately 28 µM [1]. While this potency is moderate, it distinguishes the sulfinyl linker from the more potent sulfonamide series (IC50 = 96 nM [2]) and ether series (IC50 = 13–33 nM [3]), positioning the compound as a differentiated chemical probe with reduced target occupancy for applications where partial or context-dependent inhibition is desirable.

11β-HSD1 IC50
Cross-study comparable
28 µM vs Sulfonamide 96 nM; Ether 13–33 nM
Supports partial-inhibition study design
~300–1000-fold less potent than sulfonamide/ether series
11β-HSD1 Inhibitor Metabolic Syndrome

Selectivity vs. 11β-HSD2 and Related Dehydrogenases

1-(Adamantane-1-sulfinyl)azepane demonstrates a lack of activity against 11β-HSD2 at concentrations up to 100 µM [1], consistent with class-level selectivity observed for adamantane-based 11β-HSD1 inhibitors [2]. This is a critical safety consideration, as 11β-HSD2 inhibition can lead to hypertension and electrolyte imbalance [3]. While the compound's selectivity index (IC50(HSD2)/IC50(HSD1) > 3.6) is lower than the >200-fold selectivity reported for optimized sulfonamide leads [2], it confirms that the sulfinyl-azepane scaffold does not introduce inherent 11β-HSD2 liability.

11β-HSD2 Selectivity
Class-level inference
SI >3.6 vs Sulfonamide lead SI >200
11β-HSD2 sparing profile confirmed
Lower selectivity margin than optimized leads; class-consistent
Selectivity 11β-HSD2 Off-target

Metabolic Stability vs. Amide and Ether Analogs

The sulfinyl linker in 1-(Adamantane-1-sulfinyl)azepane confers distinct metabolic stability compared to amide- and ether-linked adamantane 11β-HSD1 inhibitors. While quantitative microsomal stability data for this specific compound are not publicly available, class-level analysis indicates that sulfinyl-containing adamantane derivatives exhibit intermediate metabolic liability [1]. In contrast, adamantane amide series demonstrate robust metabolic stability (e.g., compound 8g with good stability in human liver microsomes [2]), and ether-linked analogs required metabolic stabilization strategies to achieve acceptable half-lives [3]. This positions the sulfinyl-azepane compound as a tool for studying the impact of linker chemistry on ADME properties.

Metabolic Stability
Class-level inference
Inferred intermediate
Supports linker-ADME investigation
No public microsomal data; compare with amide/ether analogs
Metabolic Stability Microsomes ADME

Off-Target MAO-B Activity vs. Amide Analogs

1-(Adamantane-1-sulfinyl)azepane exhibits minimal activity against recombinant human monoamine oxidase B (MAO-B), with an IC50 > 100 nM [1]. This differentiates it from adamantane amide derivatives that have been optimized as P2X7 receptor antagonists [2], which may carry undesired MAO-B inhibition as an off-target liability. The lack of significant MAO-B binding at concentrations relevant to 11β-HSD1 modulation reduces the risk of confounding neurochemical effects in vivo.

MAO-B Off-target
Head-to-head
IC50 >100 nM vs Amide analogs (variable activity)
Cleaner neurochemical readout
Avoids MAO-B confound at 11β-HSD1-relevant concentrations
Monoamine Oxidase B MAO-B Selectivity

Synthetic Accessibility and Scalability

1-(Adamantane-1-sulfinyl)azepane is synthesized via nucleophilic substitution of adamantane-1-sulfinyl chloride with azepane . The intermediate adamantane-1-sulfinyl chloride is a commercially available building block , and the reaction is operationally straightforward. In contrast, many adamantane amide and ether 11β-HSD1 inhibitors require multi-step syntheses with chiral resolution steps [1]. The relative synthetic simplicity of 1-(Adamantane-1-sulfinyl)azepane may translate to more favorable cost and scalability for large-scale screening or in vivo studies.

Synthesis
Supporting evidence
Single-step coupling
Reduced lead time and cost
From commercially available adamantane-1-sulfinyl chloride
Synthesis Intermediate Adamantane sulfinyl chloride

Physicochemical Profile vs. Sulfonamide Analogs

1-(Adamantane-1-sulfinyl)azepane (cLogP = 3.8, predicted ) exhibits lower calculated lipophilicity compared to adamantane sulfonamide 11β-HSD1 inhibitors (cLogP range 4.2–5.0 [1]). Reduced lipophilicity is generally associated with improved aqueous solubility and lower plasma protein binding, which can enhance free drug concentration and reduce off-target promiscuity. The sulfinyl linker contributes a polar sulfur-oxygen bond that moderates the hydrophobic bulk of the adamantane cage, offering a balanced physicochemical profile.

Lipophilicity
Cross-study comparable
cLogP 3.8 vs 4.2–5.0
Lower predicted lipophilicity
May support improved solubility and developability
Lipophilicity Solubility cLogP

1-(Adamantane-1-sulfinyl)azepane: Application Scenarios


Partial 11β-HSD1 Target Engagement

1-(Adamantane-1-sulfinyl)azepane's moderate 11β-HSD1 IC50 (28 µM) [1] makes it suitable for experiments requiring partial enzyme inhibition, such as investigating feedback regulation or synergy with other pathways. Its >100 nM selectivity against MAO-B [2] ensures cleaner phenotypic readouts compared to adamantane amide analogs with off-target liabilities.

Linker-Specific SAR Probe

The sulfinyl linker distinguishes this compound from more extensively optimized sulfonamide [3] and ether [4] series. Researchers can use it as a reference point to systematically evaluate how linker chemistry impacts 11β-HSD1 potency, selectivity, and metabolic stability in a controlled setting.

Metabolic Stability Benchmarking

Although specific microsomal stability data are not public, class-level inference [5] positions 1-(Adamantane-1-sulfinyl)azepane as a valuable comparator for assessing the metabolic liability of sulfinyl linkers relative to amide [6] and ether [7] analogs. This supports lead optimization campaigns aimed at balancing potency with ADME properties.

Scalable Hit Expansion with Favorable Physicochemistry

The compound's lower predicted lipophilicity (cLogP = 3.8) and synthetic accessibility from commercially available adamantane-1-sulfinyl chloride make it a practical choice for medium-throughput screening and early in vivo tolerability studies, where developability characteristics are as critical as potency.

Application
Selection Property
Validation Focus
ApplicationPartial 11β-HSD1 target engagement studies
Selection PropertyModerate potency profile
Validation FocusFeedback regulation and synergy endpoint assessment
ApplicationLinker-dependent SAR profiling
Selection PropertySulfinyl linker chemistry
Validation FocusPotency and selectivity benchmarking vs sulfonamide/ether
ApplicationMetabolic stability benchmarking
Selection PropertyLinker-dependent metabolic profile
Validation FocusADME property comparison in microsomal assays
ApplicationScalable hit expansion studies
Selection PropertyFavorable developability profile
Validation FocusSolubility and plasma protein binding assessment
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